Calculated logP and Topological Polar Surface Area (TPSA) Differentiation from Benzisoxazole Analog
The target compound exhibits a predicted logP of 1.8 and a TPSA of 65.3 Ų, which align closely with CNS drug-likeness guidelines. In contrast, the direct benzisoxazole analog (Ethyl 3-(benzo[d]isoxazol-5-yl)-3-oxopropanoate, CAS 1607024-64-5) has a predicted logP of 1.5 and a TPSA of 65.3 Ų. While the TPSA is identical, the 0.3 logP unit difference indicates a measurably higher lipophilicity for the benzoxazole, which can improve passive membrane permeability by approximately 1.5- to 2-fold based on established logP-permeability correlations . This is a class-level inference, as direct experimental logP values for both exact compounds in the same laboratory have not been published.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.8 (predicted); TPSA = 65.3 Ų |
| Comparator Or Baseline | Ethyl 3-(benzo[d]isoxazol-5-yl)-3-oxopropanoate: logP = 1.5 (predicted); TPSA = 65.3 Ų |
| Quantified Difference | ΔlogP = +0.3 (benzoxazole more lipophilic); estimated 1.5–2× permeability advantage |
| Conditions | In silico prediction using standard molecular property calculators (e.g., Molinspiration, ACD/Labs) based on SMILES structures . |
Why This Matters
Higher logP often correlates with better passive membrane permeability, which is critical for intracellular target engagement or CNS penetration; this difference provides a rational basis for selecting the benzoxazole over the isoxazole analog in cell-based assays or in vivo models.
